阿苯达唑-2-氨基磺酰-D3盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

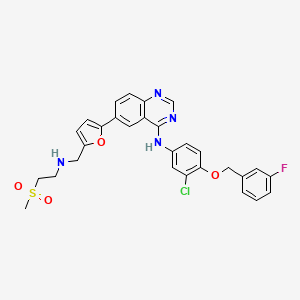

Albendazole-2-aminosulfone-D3 hydrochloride is a deuterium-labeled derivative of Albendazole-2-aminosulfone. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during various biological processes.

科学研究应用

Albendazole-2-aminosulfone-D3 hydrochloride is widely used in scientific research, including:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

Toxicology: Used in toxicological studies to assess the safety and potential side effects of drugs.

Analytical Chemistry: Employed in the development of analytical methods for drug quantification.

作用机制

Target of Action

Albendazole-2-aminosulfone-D3 hydrochloride is a deuterium-labeled derivative of Albendazole-2-Aminosulfone

Mode of Action

It’s known that albendazole and its derivatives work by inhibiting the polymerization of tubulin into microtubules, disrupting the cellular structures and energy metabolism of parasites, leading to their death .

Pharmacokinetics

It’s known that the deuterium labeling of drug molecules, such as albendazole-2-aminosulfone-d3 hydrochloride, can potentially affect the pharmacokinetic and metabolic profiles of the drugs . Deuteration is often used as a tracer for quantitation during the drug development process .

生化分析

Biochemical Properties

Albendazole-2-aminosulfone-D3 hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interfere with the energy metabolism of parasites by inhibiting the polymerization of tubulin into microtubules, which is essential for their cellular functions . This compound interacts with tubulin, a protein that forms the structural framework of microtubules, leading to the disruption of microtubule formation and ultimately causing the death of the parasite .

Cellular Effects

Albendazole-2-aminosulfone-D3 hydrochloride affects various types of cells and cellular processes. In parasitic cells, it disrupts the formation of microtubules, leading to impaired glucose uptake and depletion of glycogen stores . This results in energy depletion and eventual cell death. In mammalian cells, the compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis (programmed cell death) in cancer cells by disrupting microtubule dynamics and activating apoptotic pathways .

Molecular Mechanism

The molecular mechanism of Albendazole-2-aminosulfone-D3 hydrochloride involves its binding to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of microtubule networks . This inhibition of microtubule formation interferes with various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Additionally, the compound can inhibit the activity of certain enzymes involved in energy metabolism, further contributing to its antiparasitic and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Albendazole-2-aminosulfone-D3 hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged disruption of microtubule dynamics and induction of apoptosis in cancer cells . In in vitro and in vivo studies, the temporal effects of the compound are closely monitored to understand its stability and long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of Albendazole-2-aminosulfone-D3 hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits parasite growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and bone marrow suppression . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage can lead to adverse effects .

Metabolic Pathways

Albendazole-2-aminosulfone-D3 hydrochloride is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form various metabolites . The compound can also interact with other enzymes and cofactors involved in drug metabolism, affecting metabolic flux and metabolite levels . The deuterium labeling allows for precise tracking of the compound and its metabolites in metabolic studies, providing valuable insights into its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Albendazole-2-aminosulfone-D3 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Albendazole-2-aminosulfone-D3 hydrochloride is primarily within the cytoplasm, where it interacts with microtubules and other intracellular structures . The compound can also localize to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Albendazole-2-aminosulfone-D3 hydrochloride involves the deuteration of Albendazole-2-aminosulfone. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the Albendazole-2-aminosulfone molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Hydrochloride Formation: The deuterated Albendazole-2-aminosulfone is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of Albendazole-2-aminosulfone-D3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents to achieve the desired level of deuteration.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography to ensure high purity.

Hydrochloride Salt Formation: The purified deuterated compound is then converted into its hydrochloride salt form.

化学反应分析

Types of Reactions

Albendazole-2-aminosulfone-D3 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

Similar Compounds

Albendazole-2-aminosulfone: The non-deuterated form of the compound.

Albendazole sulfoxide: An oxidized derivative of Albendazole.

Albendazole: The parent compound from which Albendazole-2-aminosulfone is derived.

Uniqueness

Albendazole-2-aminosulfone-D3 hydrochloride is unique due to the presence of deuterium atoms, which enhance its utility in pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct advantage in tracing and quantifying the compound without altering its pharmacological properties.

属性

CAS 编号 |

1435902-07-0 |

|---|---|

分子式 |

C10H14ClN3O2S |

分子量 |

278.77 g/mol |

IUPAC 名称 |

6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C10H13N3O2S.ClH/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3; |

InChI 键 |

DQGXSGPYAVIFBJ-NIIDSAIPSA-N |

手性 SMILES |

[2H]C([2H])([2H])CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N.Cl |

规范 SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N.Cl |

纯度 |

95% by HPLC; 98% atom D |

同义词 |

2-Amino-5-propyl-D3-sulfonylbenzimidazole hydrochloride |

标签 |

Albendazole Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。